Tert-butyl2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a trifluoroacetyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The Boc group is widely used in organic synthesis to protect amines, enhancing solubility and stability during reactions . The trifluoroacetyl moiety (CF₃CO-) is a strong electron-withdrawing group, influencing the compound’s electrophilicity and reactivity, particularly in cyclization or nucleophilic substitution reactions . This compound serves as a key intermediate in pharmaceutical synthesis, especially for spirocyclic and heterocyclic frameworks, as evidenced by its structural analogs in spiro-pyrrolidine-oxindole systems .
Properties
Molecular Formula |
C11H14F3NO4 |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H14F3NO4/c1-10(2,3)19-9(18)15-5-4-6(8(15)17)7(16)11(12,13)14/h6H,4-5H2,1-3H3 |
InChI Key |
NACBMNLTYPLOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Amidation and Carbonylation Approaches
a. Reaction of 3-Pyrrolidinol with Boc2O (Di-tert-butyl dicarbonate)
One common method involves protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group. The process typically proceeds as follows:
- Starting Material: 3-pyrrolidinol, which contains a hydroxyl group on the pyrrolidine ring.
- Reaction Conditions: The hydroxyl group reacts with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine, facilitating the formation of the N-Boc protected pyrrolidine-1-carboxylate.
- Outcome: The Boc group protects the nitrogen, preparing the molecule for subsequent functionalization.
Introduction of the Trifluoroacetyl Group
The trifluoroacetyl moiety is introduced via acylation:
- Reagents: Trifluoroacetic anhydride or trifluoroacetyl chloride.
- Procedure: The protected pyrrolidine is reacted with trifluoroacetyl chloride in the presence of a base like pyridine or triethylamine, leading to the formation of the trifluoroacetylated derivative at the nitrogen or at a suitable reactive site.
- Reaction Conditions: Typically carried out at low temperatures (-20°C to 0°C) to control selectivity and minimize side reactions.
Multistep Synthesis via Wittig and Grignard Reactions
a. Wittig Reaction for Carbon-Carbon Bond Formation
- Method: The synthesis can involve a Wittig reaction between N-Boc-3-pyrrolidone and a suitable phosphonium ylide derived from trifluoroacetyl precursors.
- Outcome: This method allows the formation of a double bond or the introduction of the trifluoroacetyl group at the desired position.
b. Grignard Reactions for Functional Group Manipulation
- Reagents: Organomagnesium halides (e.g., methyl or ethyl Grignard reagents).
- Procedure: The Grignard reagent can be used to add to electrophilic centers, such as carbonyl groups, followed by oxidation or further functionalization to incorporate the trifluoroacetyl group.
Use of Protecting Groups and Sequential Functionalization
The synthesis often employs protecting groups like Boc to shield reactive amines during multi-step transformations. The sequence generally involves:
- Protection: Boc protection of the pyrrolidine nitrogen.
- Acylation: Introduction of the trifluoroacetyl group via acyl chlorides or anhydrides.
- Deprotection: Removal of protecting groups under acidic or basic conditions, if necessary, to yield the target compound.
Specific Research-Backed Protocols
a. Method from Patent Literature (WO2014206257A1)
This method involves catalytic hydrogenation of pyrrole derivatives under high-pressure hydrogen atmospheres, followed by acylation with trifluoroacetyl reagents, under controlled conditions in ethanol or other solvents. The process emphasizes stereoselectivity and chiral catalyst use to obtain specific isomers.
b. Laboratory-Scale Synthesis (Example from Literature)
- Step 1: Synthesis of N-Boc-3-pyrrolidone via reaction of pyrrolidine with Boc2O.
- Step 2: Acylation with trifluoroacetyl chloride under cold conditions.
- Step 3: Purification via chromatography, yielding the target compound with high purity.
Reaction Conditions and Yields
| Method | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Boc protection + trifluoroacetylation | Boc2O, trifluoroacetyl chloride | Dichloromethane, pyridine | 0°C to room temperature | Up to 63% | Commonly used in multi-step synthesis |
| Wittig reaction | N-Boc-3-pyrrolidone + phosphonium ylide | Tetrahydrofuran | -20°C to 0°C | Variable | Allows for functional group modifications |
| Catalytic hydrogenation | Pyrrole derivatives + H2 | Ethanol | 50°C under pressure | Variable | For stereoselective synthesis |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate with structurally or functionally related compounds, focusing on substituent effects, reactivity, and applications.
Trifluoroacetyl vs. Aromatic Carbonyl (COAr) Derivatives
Compounds with trifluoroacetyl groups exhibit distinct regioselectivity compared to those with aromatic carbonyl groups. For example, in pyrazolopyridine synthesis, the higher electrophilicity of the trifluoroacetyl group (CF₃CO-) directs cyclization to form pyrazolopyridines (e.g., 126 ), whereas less electrophilic COAr groups favor dihydropyrazolopyridines (e.g., 127 ) . This highlights the trifluoroacetyl group’s role in stabilizing transition states through electron withdrawal.
Trifluoroacetyl vs. Heptafluorobutyryl Derivatives
Replacing trifluoroacetyl with heptafluorobutyryl (C₃F₇CO-) groups alters mass spectral fragmentation patterns while maintaining similar NMR/IR profiles. For instance, the bis(trifluoroacetyl) derivative of desipramine shows a molecular ion peak at m/z 459, whereas the bis(heptafluorobutyryl) analog appears at m/z 461 due to the larger fluorinated chain . This difference is critical in gas chromatography-mass spectrometry (GC-MS) applications for analyte discrimination.
Boc-Protected Pyrrolidine Analogs
Structural analogs with alternative acyl or carbamate groups demonstrate the versatility of the Boc-protected pyrrolidine core:
- tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate: Lacks the trifluoroacetyl group but retains the Boc-protected amine, emphasizing steric protection over electronic activation .
Spiro-Pyrrolidine-Oxindole Derivatives
Spirocyclic analogs like 328 and 330 share the Boc-protected pyrrolidine core but incorporate additional complexity (e.g., spiro-indole moieties). These compounds exhibit higher molecular weights (e.g., 328 : MW 628.35) and distinct stereochemical profiles ([α]D²⁶ = -31.6) compared to the simpler tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate . The trifluoroacetyl group in the parent compound enables easier functionalization at the 3-position, whereas spiro derivatives require multistep syntheses involving osmylation and oxidative cleavage .
Biological Activity
Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate (CAS No. 1027461-31-9) is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a tert-butyl group and trifluoroacetyl moiety, suggests potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview of its properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C11H14F3NO4
- Molecular Weight : 281.23 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a trifluoroacetyl functional group, contributing to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H14F3NO4 |
| Molecular Weight | 281.23 g/mol |
| CAS Number | 1027461-31-9 |
The biological activity of tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The presence of the trifluoroacetyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and antimicrobial efficacy.
- Cytotoxic Effects : Research indicates that derivatives of pyrrolidine compounds can induce apoptosis in cancer cell lines, suggesting that tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate may also possess anticancer properties.
Case Studies
- Anticancer Properties : In vitro studies have shown that similar pyrrolidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the micromolar range against human cancer cells, indicating potential for further development as anticancer agents.
- Antimicrobial Activity : A study examining related compounds found that certain pyrrolidine derivatives displayed effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Research Findings
Recent investigations into pyrrolidine derivatives have highlighted several key findings relevant to the biological activity of tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate:
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly influence biological activity. For example, variations in substituents on the pyrrolidine ring can enhance or reduce cytotoxicity and antimicrobial effectiveness.
- Pharmacokinetics : Studies suggest that compounds with similar structures may exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which are crucial for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
